2-(5-Methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
“2-(5-Methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen . It also contains a thiazole ring, which is a similar 5-membered ring but contains one nitrogen atom and one sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 5-Methylfuran-2-boronic acid pinacol ester have been synthesized through various methods, including catalytic protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. For instance, 5-Methylfuran-2-boronic acid pinacol ester, a related compound, has a molecular formula of C11H17BO3 .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the furan and thiazole rings. For example, furan compounds can participate in electrophilic substitution reactions .
Scientific Research Applications
1. Synthesis of Heterocyclic γ-Amino Acids
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a class of constrained heterocyclic γ-amino acids, are valuable in mimicking the secondary structures of proteins. A short and versatile chemical route to orthogonally protected ATCs has been developed, utilizing cross-Claisen condensations and compatible with a wide variety of amino acids (Mathieu et al., 2015).
2. Reactions with Selected Bases
Studies on the reactions of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases have led to the formation of various derivatives, showcasing the compound's reactivity and potential in synthesizing furanyl-thiazole derivatives (Remizov et al., 2019).
3. Transformations into Pyrido(1,2-a)pyrimidinyl Thiazoles
Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, derived from dimethyl acetone-1,3-dicarboxylate, can be transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, demonstrating the compound's utility in synthesizing pyrido-pyrimidinyl derivatives (Žugelj et al., 2009).
4. Antibacterial Applications
Derivatives of 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid have been synthesized and show potential antibacterial properties. These derivatives include imide compounds obtained through various chemical reactions, highlighting the compound's role in creating antibacterial agents (Al Dulaimy et al., 2017).
Future Directions
properties
IUPAC Name |
2-(5-methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-5-2-3-7(13-5)8-10-6(4-14-8)9(11)12/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGXXQWBQAXFNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1087792-53-7 | |
Record name | 2-(5-methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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